2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 3,5-dimethylpyrazole moiety and a 4-fluorophenylthio group. Pyrazines and pyrazoles are widely studied for their roles in medicinal chemistry, particularly in neurological and antimicrobial applications . The presence of electron-withdrawing fluorine and sulfur atoms in the 4-fluorophenylsulfanyl group may enhance stability and influence intermolecular interactions, making this compound a valuable candidate for comparative studies with analogous structures.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-fluorophenyl)sulfanylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTWULXEKHJDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine is a compound of increasing interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C12H12F N3S
- Molecular Weight : 239.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may facilitate covalent bonding with thiol groups in proteins, potentially altering their function and leading to biological effects. Additionally, the pyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with macromolecules.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole compounds, including derivatives similar to our target compound, against various pathogens. The results indicated that certain derivatives displayed inhibition zones ranging from 0.22 to 0.25 μg/mL for minimum inhibitory concentration (MIC), demonstrating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory potential. Various studies have reported that modifications on the pyrazole ring enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole showed up to 85% inhibition of TNF-α at concentrations around 10 μM .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Compounds similar to our target have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer development .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of pyrazole compounds and tested their antimicrobial activity against common bacterial strains.
- Results indicated that specific modifications led to enhanced activity against resistant strains.
-
Anti-inflammatory Evaluation :
- A study assessed the anti-inflammatory effects of various pyrazole derivatives in vitro.
- The most active compounds significantly reduced inflammation markers in treated cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
The pyrazine core in the target compound differentiates it from pyrazole- or pyrrolidone-based analogs. For instance:
- Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a partially saturated pyrazole ring, which reduces aromaticity and increases conformational flexibility .
- Pyrazol-5-one derivatives (e.g., trifluoromethyl-containing pyrazolones) exhibit keto-enol tautomerism, influencing reactivity and hydrogen-bonding capabilities .
Substituent Effects
Key substituents and their impacts:
Key Challenges
- Regioselectivity : Competing reactions during cyclization may yield undesired tautomers or byproducts, as observed in trifluoromethylpyrazole syntheses .
- Tautomerism: Pyrazol-5-one derivatives require careful characterization to distinguish keto and enol forms .
Nootropic and Anxiolytic Potential
Pyrazole-pyrrolidone hybrids (e.g., 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-hetaryl-2-pyrrolidones) exhibit nootropic activity at 10–50 mg/kg doses in murine models, attributed to modulation of GABAergic or glutamatergic pathways . The target compound’s fluorophenylthio group may enhance receptor binding compared to non-fluorinated analogs.
Antimicrobial and Pesticidal Activity
The 4-fluorophenylthio moiety in the target compound could similarly interact with microbial enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
